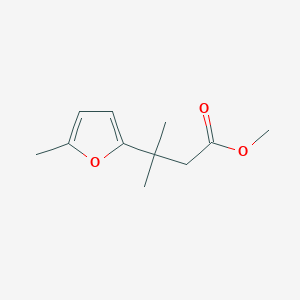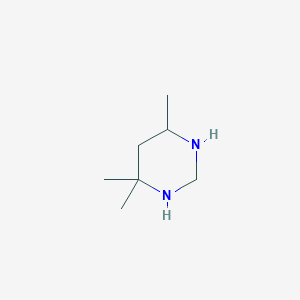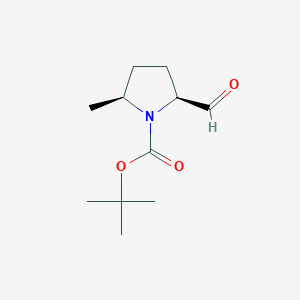
(5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid: is a boronic acid derivative with a complex structure that includes a naphthalene ring system substituted with propyloxy and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the naphthalene ring system, followed by the introduction of the propyloxy group and the tetramethyl groups. The final step involves the formation of the boronic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The propyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmacophore in drug design. Its unique structure could interact with specific biological targets, leading to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects depends on its specific application. In chemical reactions, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid
- 6,6′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine (CyMe4-BTTP) .
Uniqueness: (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to the presence of the propyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Propiedades
Fórmula molecular |
C17H27BO3 |
|---|---|
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
(5,5,8,8-tetramethyl-4-propoxy-6,7-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C17H27BO3/c1-6-9-21-14-11-12(18(19)20)10-13-15(14)17(4,5)8-7-16(13,2)3/h10-11,19-20H,6-9H2,1-5H3 |
Clave InChI |
WCYPNDLGXZKTFT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C(=C1)OCCC)C(CCC2(C)C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one](/img/structure/B8536769.png)





![1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B8536816.png)


